molecular formula C7H12O2S B6266937 2-(thian-3-yl)acetic acid CAS No. 1367934-08-4

2-(thian-3-yl)acetic acid

Cat. No.: B6266937
CAS No.: 1367934-08-4
M. Wt: 160.24 g/mol
InChI Key: AQLJZLIQLBJTBE-UHFFFAOYSA-N
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Description

2-(Thian-3-yl)acetic acid is a versatile sulfur-containing carboxylic acid with the molecular formula C 7 H 12 O 2 S and a molecular weight of 160.23 . This compound, characterized by its thiane ring system coupled with an acetic acid functional group, serves as a valuable synthetic intermediate and building block in medicinal chemistry and materials science. Researchers utilize this scaffold to develop novel molecules with targeted biological activities, as the structure is reminiscent of other potent bioactive carboxylic acid derivatives, such as those in the (4-oxo-2-thioxothiazolidin-3-yl)acetic acid class which are known as potent aldose reductase inhibitors for investigating diabetic complications . Its primary research value lies in its application as a precursor for the synthesis of more complex structures. The carboxylic acid group allows for straightforward conjugation, while the saturated thiane ring contributes to the molecule's stereochemistry and conformational properties, which can be critical for molecular recognition in biological systems. Related acetic acid derivatives are extensively studied for their multifaceted properties, including serving as fluorescent probes for bioimaging and demonstrating antimicrobial efficacy, particularly against Gram-positive bacteria . As a specialized chemical, this compound is offered for research applications such as drug discovery, chemical biology, and the development of functional materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(thian-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c8-7(9)4-6-2-1-3-10-5-6/h6H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLJZLIQLBJTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Thian 3 Yl Acetic Acid and Its Analogs

Direct Synthesis Routes to 2-(Thian-3-yl)acetic Acid

The direct construction of this compound can be approached in two primary ways: by introducing the acetic acid moiety onto a pre-formed thian ring or by building the thian ring around a precursor that already contains the acetic acid side chain.

Carbonylation Reactions for Acetic Acid Moiety Introduction

Carbonylation reactions represent a powerful tool for the introduction of a carboxylic acid group onto a substrate. This typically involves the reaction of an organic halide or triflate with carbon monoxide in the presence of a transition metal catalyst, most commonly palladium. acs.orgnih.gov In the context of this compound synthesis, a suitable precursor such as 3-halothiane or thian-3-yl triflate would be required.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the thian-yl precursor, followed by the insertion of carbon monoxide into the palladium-carbon bond. Subsequent hydrolysis or reaction with a formate anion source then yields the desired carboxylic acid. acs.orgnih.gov Palladium-catalyzed hydroxycarbonylation of aryl and vinyl halides has been successfully achieved using acetic anhydride and formate anions as a condensed source of carbon monoxide. nih.gov While direct examples on the thian ring are not prevalent, the principles established in rhodium-based carbonylation of methyl chloride to acetic acid and palladium-catalyzed carbonylation of alcohols demonstrate the feasibility of this approach. researchgate.netmdpi.com

Table 1: Key Features of Catalytic Carbonylation for Acetic Acid Synthesis

Feature Description
Catalyst Typically palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) or rhodium-based complexes. acs.orgnih.govresearchgate.net
Carbon Monoxide Source Can be gaseous CO or generated in situ from precursors like N-formylsaccharin or a combination of acetic anhydride and formate. acs.orgnih.gov
Precursor A thian ring substituted at the 3-position with a good leaving group (e.g., I, Br, OTf).

| Reaction Conditions | Often requires elevated temperatures (80-130 °C) and pressures, with specific ligands (e.g., phosphines) to stabilize the catalyst. acs.orgmdpi.com |

Thian Ring Formation Strategies Preceding Acetic Acid Attachment

An alternative strategy involves constructing the thian ring (tetrahydrothiopyran) as a key step. This can be achieved through the cyclization of a linear precursor that already contains the C5 backbone and a terminal thiol group. For the synthesis of this compound, the linear precursor would need to be appropriately substituted to yield the desired product upon cyclization.

A common method for forming six-membered sulfur heterocycles is the reaction of a 1,5-dielectrophile (e.g., 1,5-dihalopentane) with a sulfide source like sodium sulfide. To incorporate the acetic acid moiety at the 3-position, one would need to start with a substituted 1,5-dihalopentane. Another versatile approach is the intramolecular cyclization of a mercapto-substituted precursor, such as a 5-mercaptopentanoic acid derivative bearing the necessary functionality. The synthesis of related thiazinan-4-ones often involves the reaction of 3-mercaptopropionic acid with aldehydes and amines, showcasing a condensation and cyclization strategy that could be adapted. mdpi.com

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. Modifications can be made to the thian ring system or the acetic acid side chain.

Functionalization of the Thian Ring System

The thian ring offers several positions for functionalization. The sulfur atom itself is a key site for modification.

Oxidation: The sulfide can be readily oxidized to a sulfoxide (S=O) or a sulfone (SO₂) using common oxidizing agents like hydrogen peroxide or potassium permanganate (KMnO₄). mdpi.com This changes the polarity, geometry, and hydrogen-bonding capacity of the ring. For instance, 1,3-thiazinan-4-one derivatives have been successfully oxidized to their corresponding 1,1-dioxide forms. mdpi.com

Substitution on Carbon Atoms: Introducing substituents onto the carbon atoms of the thian ring typically requires starting with appropriately substituted precursors before the ring-forming step. For example, a multi-component condensation reaction using substituted aldehydes can be employed to create 2-aryl-1,3-thiazinan-3-yl derivatives, a strategy that could be adapted for thian systems. mdpi.com

Modifications at the Acetic Acid Side Chain

The carboxylic acid group of the side chain is a versatile functional handle for a wide range of chemical transformations. nih.gov These modifications are crucial for creating prodrugs, amides, or other analogs with altered properties. nih.gov

Esterification: The carboxylic acid can be converted to an ester. This is often done to create a prodrug form, which can enhance oral absorption, with the active carboxylic acid being regenerated in vivo. nih.gov Standard esterification methods, such as reaction with an alcohol under acidic conditions or via an acyl chloride, are applicable.

Amidation: Reaction of the carboxylic acid (or its activated form, like an acyl chloride) with primary or secondary amines yields the corresponding amides. This has been used to synthesize various thiazolidine-4-carbonyl-amino acid derivatives. researchgate.net

Homologation: The acetic acid side chain can be extended to create propanoic or butanoic acid derivatives.

Alpha-Substitution: The carbon atom alpha to the carboxyl group can be functionalized, for example, through halogenation followed by nucleophilic substitution.

Table 2: Examples of Acetic Acid Side Chain Modifications

Modification Type Reagents and Conditions Resulting Functional Group
Esterification R-OH, H⁺ catalyst -CH₂COOR
Amidation R₂NH, coupling agent (e.g., DCC, EDC) mdpi.comresearchgate.net -CH₂CONR₂
Hydrazide Formation Hydrazine hydrate (N₂H₄·H₂O) researchgate.net -CH₂CONHNH₂

| Reduction to Alcohol | Strong reducing agents (e.g., LiAlH₄) | -CH₂CH₂OH |

Stereoselective Synthesis Approaches for Chiral this compound Analogs

The C3 carbon of the thian ring in this compound is a stereocenter. Therefore, the compound can exist as two enantiomers, (R)- and (S)-2-(thian-3-yl)acetic acid. Stereoselective synthesis is essential for obtaining enantiomerically pure compounds, which is often critical for biological applications.

One effective strategy is to use a chiral starting material that imparts its stereochemistry to the final product. An example of this approach is seen in the synthesis of (S)-3-(thien-2-ylthio)butyric acid analogs, where the chirality is established by the ring-opening of the chiral precursor (R)-(+)-β-methyl-β-propiolactone with a nucleophile. google.com A similar strategy could be envisioned for this compound, starting with a suitable chiral lactone or another enantiopure building block.

Another powerful approach is asymmetric catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. Chiral secondary amines, for instance, have been used as organocatalysts in domino reactions to construct chiral heterocyclic systems with high enantioselectivity. mdpi.com Such catalytic methods could potentially be applied to the formation of the thian ring or the introduction of the side chain in an enantioselective manner. The development of chiral Brønsted acid-catalyzed reactions and asymmetric hydrogenations also provides a toolbox for creating stereogenic centers in complex molecules. semanticscholar.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is a critical aspect of modern chemical manufacturing. The goal is to develop synthetic pathways that are more sustainable, safer, and more efficient, thereby minimizing the environmental footprint. While specific green synthetic protocols for this compound are not extensively detailed in dedicated literature, the foundational principles of green chemistry provide a clear framework for designing eco-friendly methodologies. These principles focus on maximizing atom economy, utilizing renewable resources, employing safer solvents and catalysts, and enhancing energy efficiency.

Atom Economy

A central tenet of green chemistry is the concept of atom economy, which emphasizes designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy are inherently more efficient as they generate minimal waste. Addition, isomerization, and rearrangement reactions are typically 100% atom-economical, whereas substitution and elimination reactions often produce stoichiometric byproducts that constitute waste.

For the synthesis of this compound, a greener approach would favor reaction pathways that build the molecular skeleton through addition or cycloaddition reactions. For instance, a hypothetical comparison can be drawn between a traditional multi-step synthesis involving protecting groups and a more modern, atom-economical approach.

Synthetic ApproachDescriptionKey Reaction TypeTheoretical Atom EconomyByproducts
Hypothetical Traditional RouteA multi-step sequence possibly involving a Wittig reaction or Grignard addition, which generates significant stoichiometric inorganic salt waste.Substitution / EliminationLow (<50%)Triphenylphosphine oxide, magnesium salts
Hypothetical Green RouteA streamlined synthesis using a catalytic addition reaction to form a key C-C or C-S bond, avoiding stoichiometric reagents.Catalytic AdditionHigh (>80%)Minimal, ideally only water or other benign molecules

Use of Renewable Feedstocks

The seventh principle of green chemistry encourages the use of renewable rather than depleting raw materials whenever practicable. Traditionally, the precursors for many heterocyclic compounds are derived from petrochemicals. A green approach to synthesizing this compound would explore the use of feedstocks derived from biomass.

Lignocellulose, carbohydrates, and plant oils are major sources of renewable starting materials. Platform chemicals derived from the fermentation or processing of biomass, such as furfural or levulinic acid, could potentially be transformed into precursors for the thian ring system through catalytic processes. This shift from a fossil fuel-based economy to a bio-based one is essential for long-term sustainability.

Safer Solvents and Auxiliary Substances

The choice of solvent plays a significant role in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether. For the synthesis of sulfur-containing heterocycles, greener solvents like water, ethanol, ionic liquids, and deep eutectic solvents are increasingly being explored.

Catalysis is another cornerstone of green synthesis. The use of highly efficient catalysts can reduce energy consumption and waste.

Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and reused, simplifying purification processes.

Biocatalysis , using enzymes to perform chemical transformations, offers remarkable selectivity under mild, aqueous conditions and is a growing area of interest for producing complex molecules, including sulfur heterocycles.

CategoryConventional ApproachGreen AlternativeKey Advantages of Green Alternative
SolventsBenzene, Chloroform, DichloromethaneWater, Ethanol, Supercritical CO₂, Ionic Liquids, Solvent-freeReduced toxicity, improved safety, biodegradability, reduced waste.
CatalystsStoichiometric reagents (e.g., strong acids/bases)Heterogeneous catalysts (e.g., zeolites, supported metals), Biocatalysts (enzymes)Reusability, high selectivity, mild reaction conditions, reduced waste.

Design for Energy Efficiency

Energy requirements are a major consideration in green process design. Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. Modern techniques such as microwave-assisted synthesis and sonochemistry (the use of ultrasound) are recognized as energy-efficient alternatives to conventional heating. These methods can dramatically reduce reaction times, increase product yields, and enhance selectivity in the synthesis of a wide range of heterocyclic compounds. The application of these energy-efficient technologies represents a significant step towards more sustainable chemical production.

By integrating these principles—maximizing atom economy, using renewable feedstocks, choosing safer solvents and catalysts, and improving energy efficiency—the synthesis of this compound and its analogs can be aligned with the goals of green chemistry, leading to more environmentally benign and economically viable manufacturing processes.

Chemical Reactivity and Transformation Studies of 2 Thian 3 Yl Acetic Acid

Reactions of the Carboxylic Acid Group in 2-(Thian-3-yl)acetic Acid

The carboxylic acid group is a versatile functional group that readily undergoes reactions such as esterification and amidation. These transformations proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy group (from an alcohol) or an amino group (from an amine or hydrazine). masterorganicchemistry.comyoutube.com

Esterification of this compound can be achieved through several methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orglumenlearning.com The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol reactant is often used, or the water byproduct is removed as it forms. organic-chemistry.orgmasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. lumenlearning.comlibretexts.org

Alternatively, esterification can be performed under milder conditions using coupling reagents like dicyclohexylcarbodiimide (DCC), which activate the carboxylic acid to facilitate the reaction with an alcohol. organic-chemistry.orgorganic-chemistry.org

Below is a table of representative esterification reactions for this compound.

Alcohol ReactantEster ProductReaction Conditions
Methanol (CH₃OH)Methyl 2-(thian-3-yl)acetateExcess CH₃OH, catalytic H₂SO₄, heat
Ethanol (CH₃CH₂OH)Ethyl 2-(thian-3-yl)acetateExcess CH₃CH₂OH, catalytic H₂SO₄, heat
Isopropanol ((CH₃)₂CHOH)Isopropyl 2-(thian-3-yl)acetate(CH₃)₂CHOH, DCC, DMAP, CH₂Cl₂
Benzyl alcohol (C₆H₅CH₂OH)Benzyl 2-(thian-3-yl)acetateC₆H₅CH₂OH, catalytic p-TsOH, Toluene, Dean-Stark trap

The direct reaction of a carboxylic acid with an amine is generally inefficient as it leads to the formation of an ammonium carboxylate salt. libretexts.org Therefore, the synthesis of amides from this compound requires the use of coupling reagents to activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt), facilitate the formation of an amide bond by creating a more reactive acyl intermediate. libretexts.orgfishersci.co.uknih.gov This activated intermediate is then readily attacked by a primary or secondary amine to yield the corresponding amide.

Hydrazide formation follows a similar principle, where hydrazine or a substituted hydrazine is used as the nucleophile. The reaction of an activated ester or an intermediate formed with a coupling agent (like DCC and HOBt) with hydrazine hydrate yields the corresponding carbohydrazide. hhu.de

The table below illustrates potential amidation and hydrazide formation reactions.

Amine/Hydrazine ReactantProductTypical Coupling Reagents
Ammonia (NH₃)2-(Thian-3-yl)acetamideDCC, HOBt
Methylamine (CH₃NH₂)N-Methyl-2-(thian-3-yl)acetamideHATU, DIEA
Aniline (C₆H₅NH₂)N-Phenyl-2-(thian-3-yl)acetamideEDC, HOBt
Hydrazine hydrate (N₂H₄·H₂O)2-(Thian-3-yl)acetohydrazideDCC, HOBt hhu.de

Reactions Involving the Thian Ring of this compound

The thian ring contains a sulfur atom that can participate in various reactions, most notably oxidation. The ring structure itself may also be susceptible to rearrangement under certain conditions.

The sulfur atom in the thian ring is in a low oxidation state and can be readily oxidized to form a sulfoxide and subsequently a sulfone. The level of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Formation of Sulfoxide: Oxidation to the sulfoxide, 2-(1-oxothian-3-yl)acetic acid, can be achieved using mild oxidizing agents. A common method for the oxidation of sulfides to sulfoxides involves reagents like hydrogen peroxide (H₂O₂) in acetic acid or sodium periodate (NaIO₄). Another effective reagent is iron(III) nitrate nonahydrate in an acetic acid medium, which has been used for the oxidation of similar thian-containing structures. orgsyn.org

Formation of Sulfone: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with stronger oxidizing agents, yields the sulfone, 2-(1,1-dioxothian-3-yl)acetic acid. Reagents capable of this transformation include excess hydrogen peroxide, potassium permanganate (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA).

Ring expansion and contraction reactions are transformations that alter the size of a cyclic structure. wikipedia.org While these reactions are well-documented for certain heterocyclic systems, specific studies on the this compound framework are not prevalent. However, general principles of organic chemistry allow for the postulation of potential transformations.

Ring Expansion: Photochemical methods have been shown to induce ring expansion in four-membered thietane rings to form five-membered thiolane heterocycles. rsc.orgnih.govresearchgate.net Such reactions often proceed through the formation of a sulfur ylide intermediate followed by rearrangement. It is conceivable that a similar strategy could be explored for the six-membered thian ring, potentially leading to a seven-membered thiepane derivative, though this would be more challenging.

Ring Contraction: Ring contractions often occur via rearrangements involving carbocation intermediates or through specific named reactions like the Favorskii rearrangement for α-halo ketones. chemistrysteps.cometsu.eduharvard.edu For the thian ring in this compound to undergo contraction, it would likely require conversion into a suitable precursor, for example, by introducing a leaving group on the ring adjacent to a carbonyl group, which is not present in the parent molecule. Such a transformation would be a multi-step process and is not an intrinsic reactivity of the compound itself.

Electrophilic and Nucleophilic Substitution on the Thian Ring

The thian ring of this compound is a saturated, non-aromatic heterocycle. Its reactivity towards substitution reactions is analogous to that of cyclohexane rather than aromatic rings like benzene or thiophene.

Electrophilic Substitution: Saturated rings are electron-rich in their C-C and C-H sigma bonds and lack the pi-electron system necessary to undergo electrophilic aromatic substitution. masterorganicchemistry.com Therefore, the thian ring is generally unreactive towards electrophiles such as those used in nitration, halogenation, or Friedel-Crafts reactions under standard conditions.

Nucleophilic Substitution: Nucleophilic substitution reactions typically occur at sp³-hybridized carbon atoms bearing a good leaving group. The thian ring in this compound consists of methylene (-CH₂-) groups and a methine (-CH-) group, none of which have an inherent leaving group. Consequently, the ring is not susceptible to direct nucleophilic attack and substitution. Any such reaction would require prior functionalization of the ring to introduce a suitable leaving group.

Decarboxylative Coupling Reactions of this compound Derivatives

Decarboxylative coupling reactions are a powerful class of chemical transformations that involve the removal of a carboxyl group from a carboxylic acid, followed by the formation of a new carbon-carbon or carbon-heteroatom bond. These reactions have gained significant attention in organic synthesis as they often utilize readily available carboxylic acids and can proceed under relatively mild conditions.

Despite the broad utility of decarboxylative coupling reactions in modern organic chemistry, specific examples involving derivatives of this compound are not prominently featured in the scientific literature. General methodologies for the decarboxylative coupling of various alkyl and aryl acetic acids have been well-established, often employing transition metal catalysts such as palladium, copper, or silver, in combination with an oxidant. These reactions typically proceed through the formation of an organometallic intermediate, which then undergoes reductive elimination to form the desired coupled product.

While it is plausible that derivatives of this compound could participate in such reactions, the absence of specific studies necessitates a speculative approach based on general principles. For instance, a hypothetical decarboxylative cross-coupling of a this compound derivative with an aryl halide could potentially be achieved using a palladium catalyst, a suitable ligand, and a base. The reaction would likely proceed through a catalytic cycle involving oxidative addition, decarboxylation, and reductive elimination.

Hypothetical Reaction Scheme for Decarboxylative Cross-Coupling:

Reactant 1Reactant 2CatalystProduct
This compound DerivativeAryl HalidePalladium Catalyst3-Arylmethylthiane

This table represents a hypothetical reaction based on general principles of decarboxylative coupling and does not reflect experimentally verified results for this compound.

Mechanistic Investigations of Key Transformations of this compound

The understanding of reaction mechanisms is fundamental to the optimization of existing synthetic methods and the development of new transformations. Mechanistic investigations typically involve a combination of experimental techniques, such as kinetic studies, isotopic labeling, and spectroscopic analysis, along with computational modeling.

For this compound, detailed mechanistic studies of its key transformations are not extensively documented in the available literature. General mechanistic principles for reactions involving carboxylic acids, such as esterification, amidation, and reduction, are well-understood and are presumed to apply to this compound. For example, the Fischer esterification of this compound with an alcohol in the presence of an acid catalyst would proceed through a standard nucleophilic acyl substitution mechanism.

In the context of more complex transformations, such as the decarboxylative couplings discussed previously, the mechanism would likely involve a series of steps including:

Coordination: The carboxylate of the this compound derivative coordinates to the metal center of the catalyst.

Decarboxylation: The coordinated carboxylate undergoes decarboxylation to generate a thian-3-ylmethyl-metal intermediate.

Transmetalation/Oxidative Addition: In a cross-coupling reaction, the coupling partner (e.g., an aryl halide) would be activated, typically through oxidative addition to the metal center.

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated to form the final product, regenerating the active catalyst.

Key Intermediates in a Hypothetical Mechanistic Cycle:

StepIntermediate
1Metal-carboxylate complex
2Thian-3-ylmethyl-metal species
3Di-organometallic complex
4Catalyst regeneration

This table outlines the key proposed intermediates in a generalized mechanistic pathway for a decarboxylative coupling reaction involving a this compound derivative. These are based on established mechanisms for similar compounds and have not been specifically verified for this substrate.

Further research is required to elucidate the specific mechanistic details of the transformations of this compound and to explore the full potential of its derivatives in decarboxylative coupling reactions.

Advanced Spectroscopic and Analytical Characterization of 2 Thian 3 Yl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a detailed picture of the atomic arrangement within 2-(thian-3-yl)acetic acid can be constructed.

The ¹H NMR spectrum of this compound is expected to provide key information regarding the number of distinct proton environments, their chemical shifts, signal multiplicities, and scalar couplings. The thian ring's flexible chair-like conformation can lead to complex splitting patterns due to axial and equatorial protons.

Based on the structure, the following proton signals are anticipated. The protons on the thian ring will exhibit chemical shifts influenced by the neighboring sulfur atom and their relative positions. The methylene protons of the acetic acid side chain are diastereotopic and would likely appear as a multiplet. The proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift, which is sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H2 (axial) 2.6 - 2.8 ddd J(H2ax, H2eq) ≈ 12-14, J(H2ax, H3) ≈ 10-12, J(H2ax, H6ax) ≈ 2-3
H2 (equatorial) 2.8 - 3.0 ddd J(H2eq, H2ax) ≈ 12-14, J(H2eq, H3) ≈ 3-5, J(H2eq, H6eq) ≈ 2-3
H3 2.0 - 2.3 m -
H4 (axial) 1.6 - 1.8 m -
H4 (equatorial) 1.9 - 2.1 m -
H5 (axial) 1.7 - 1.9 m -
H5 (equatorial) 2.0 - 2.2 m -
H6 (axial) 2.5 - 2.7 ddd J(H6ax, H6eq) ≈ 12-14, J(H6ax, H5ax) ≈ 10-12, J(H6ax, H2ax) ≈ 2-3
H6 (equatorial) 2.7 - 2.9 ddd J(H6eq, H6ax) ≈ 12-14, J(H6eq, H5eq) ≈ 3-5, J(H6eq, H2eq) ≈ 2-3
-CH₂-COOH 2.4 - 2.6 m -

Note: Predicted values are based on established chemical shift ranges for similar structural motifs and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the number of unique carbon environments within the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts of the carbon atoms in the thian ring are influenced by the electronegativity of the adjacent sulfur atom. The carbonyl carbon of the carboxylic acid group will appear at a characteristic downfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C2 30 - 35
C3 35 - 40
C4 25 - 30
C5 25 - 30
C6 30 - 35
-CH₂-COOH 40 - 45

Note: Predicted values are based on established chemical shift ranges for similar structural motifs and may vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY spectrum would reveal the scalar coupling relationships between adjacent protons. For instance, correlations would be expected between the protons on the thian ring, confirming their connectivity. The HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₁₂O₂S), the predicted monoisotopic mass is 160.0558 Da. uni.lu An experimental HRMS measurement would be expected to yield a value very close to this, confirming the elemental composition.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted m/z
[M+H]⁺ 161.0631
[M+Na]⁺ 183.0450

Note: Predicted m/z values are based on the monoisotopic mass of the compound and the masses of the respective adduct ions.

In a mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

A common fragmentation for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da) or the entire carboxylic acid group (45 Da). libretexts.org Another likely fragmentation pathway would involve cleavage of the bond between the thian ring and the acetic acid side chain. Fragmentation of the thian ring itself, through cleavage of C-S or C-C bonds, would also be expected, leading to characteristic fragment ions. Analysis of these fragmentation patterns would further corroborate the proposed structure.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound by probing its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, the key characteristic absorption bands are expected to arise from the carboxylic acid and the saturated thian ring.

The most prominent feature in the FT-IR spectrum would be the broad O-H stretching vibration of the carboxylic acid group, typically appearing in the 2500-3300 cm⁻¹ region. This broadening is a result of intermolecular hydrogen bonding. The carbonyl (C=O) stretch of the carboxylic acid would present a strong, sharp absorption band between 1700 and 1725 cm⁻¹. The C-O stretching and O-H bending vibrations are also expected in the fingerprint region, typically around 1300 cm⁻¹ and 1400 cm⁻¹, respectively.

The thian ring, a saturated heterocycle, would contribute to the spectrum primarily through its C-H and C-S stretching vibrations. The aliphatic C-H stretching vibrations from the methylene groups (-CH₂-) in the ring and the acetic acid side chain would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The C-S stretching vibration is generally weak and falls in the 600-800 cm⁻¹ range.

Table 1: Predicted FT-IR Spectral Data for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 2500-3300 Broad, Strong
C-H Stretch Aliphatic (Ring & Chain) 2850-2960 Medium-Strong
C=O Stretch Carboxylic Acid 1700-1725 Strong
O-H Bend Carboxylic Acid ~1400 Medium
C-O Stretch Carboxylic Acid ~1300 Medium

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and vibrations that cause a change in molecular polarizability are Raman-active. While O-H stretching is weak in Raman spectra, the C=O stretch of the carboxylic acid would still be observable.

Crucially, the C-S stretching and S-C-C bending modes of the thian ring, which are often weak in FT-IR, are expected to provide more distinct signals in the Raman spectrum, typically in the 600-800 cm⁻¹ region. The symmetric C-H stretching vibrations of the aliphatic portions would also be prominent. This makes Raman spectroscopy particularly useful for characterizing the heterocyclic ring structure of the molecule.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, thereby enabling purity assessment and the monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for analyzing non-volatile, polar compounds like carboxylic acids. A reversed-phase HPLC method would be the standard approach for this compound.

In a typical setup, a C18 stationary phase column would be used. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. Adjusting the pH of the aqueous phase to a value below the pKa of the carboxylic acid (~pH 2.5-3.0) would suppress its ionization, leading to better retention and sharper peak shapes. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from impurities with different polarities. Detection would most commonly be performed using a UV detector, likely at a wavelength around 210 nm where the carboxylic acid functional group absorbs light.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of carboxylic acids by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to their high polarity and low volatility, which can lead to poor peak shape and thermal degradation. To overcome this, derivatization is typically required. The carboxylic acid group of this compound would be converted into a more volatile ester, for instance, a methyl or silyl ester.

After derivatization, the resulting compound can be readily analyzed by GC-MS. The sample is vaporized and separated on a capillary column (e.g., a DB-5ms or similar). The retention time provides one level of identification. As the compound elutes from the column, it enters the mass spectrometer, which fragments the molecule into a predictable pattern. This mass spectrum provides definitive structural information, confirming the identity of the compound and its derivatives.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the definitive, unambiguous determination of its three-dimensional molecular structure in the solid state. This powerful technique measures the diffraction pattern of X-rays passing through the crystal.

Analysis of the diffraction data would yield precise information on bond lengths, bond angles, and the conformation of the thian ring (e.g., chair or boat conformation). Furthermore, it would reveal how the molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as the hydrogen-bonding networks formed between the carboxylic acid groups of adjacent molecules. This information is fundamental to understanding the compound's physical properties.

Computational and Theoretical Investigations of 2 Thian 3 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. By solving approximations of the Schrödinger equation, these methods can determine a molecule's geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. hust.edu.vn It is particularly effective for optimizing molecular geometries to find the most stable, lowest-energy conformation. In the case of 2-(thian-3-yl)acetic acid, DFT calculations, often using a basis set such as 6-311++G(d,p), would be employed to predict key structural parameters. sciencepublishinggroup.comresearchgate.net This process involves systematically adjusting the positions of the atoms until a minimum energy state is reached.

The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For instance, calculations would define the precise lengths of the C-S bonds within the thiane ring, the C-C bond of the acetic acid side chain, and the C=O and C-O bonds of the carboxyl group. These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov

ParameterAtom 1Atom 2Predicted Value (Å)
Bond LengthCS1.82
Bond LengthCC (ring)1.54
Bond LengthC (ring)C (side chain)1.53
Bond LengthC=O1.21
Bond LengthC-OH1.36
Bond AngleC-S-C98.5°
Bond AngleO=C-OH122.0°
Dihedral AngleH-O-C=O~180° (trans)

Note: The values in this table are representative examples of what DFT calculations would predict for a molecule like this compound and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. wikipedia.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. wikipedia.org For this compound, DFT calculations can predict the energies of these orbitals. The analysis would reveal the distribution of these orbitals across the molecule, indicating the most probable sites for nucleophilic and electrophilic attack.

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-0.95
HOMO-LUMO Gap (ΔE)5.90

Note: These energy values are illustrative and represent typical outputs from quantum chemical calculations for organic molecules.

Conformational Analysis of this compound

The flexibility of the acetic acid side chain and the puckered nature of the thiane ring mean that this compound can exist in multiple conformations. Conformational analysis involves mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. uc.pt

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be used to interpret and assign experimental spectra. researchgate.net By calculating vibrational frequencies using DFT, a theoretical infrared (IR) and Raman spectrum for this compound can be generated. These calculated spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed peaks, such as the characteristic C=O stretch of the carboxylic acid or the C-S stretches of the thiane ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and correlated with experimental results. mdpi.com This correlation helps in the unambiguous assignment of signals in the experimental NMR spectrum to specific atoms within the molecule. Ultraviolet-Visible (UV-Vis) absorption spectra can also be predicted using time-dependent DFT (TD-DFT), providing insights into the electronic transitions of the molecule. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms.

For this compound, docking simulations could be performed to explore its potential interactions with various enzymes or receptors. The process involves placing the 3D structure of the molecule into the active site of a target protein and using a scoring function to estimate the binding affinity. mdpi.com Studies on structurally related (4-oxo-2-thioxothiazolidin-3-yl)acetic acids have successfully used molecular docking to identify key interactions with the aldose reductase enzyme, highlighting interactions with residues like His110, Trp111, and Tyr48. nih.gov A similar approach for this compound would identify crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex, providing a hypothesis for its mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR is not applied to a single molecule but to a library of its derivatives.

To develop a QSAR model for this compound derivatives, a dataset of related compounds with measured biological activities (e.g., enzyme inhibition) would be required. researchgate.net For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies, partial charges), and hydrophobic (e.g., logP) characteristics. chalcogen.ronih.gov

Using statistical methods like multiple linear regression, a mathematical model is then built to correlate these descriptors with the observed activity. researchgate.net A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. semanticscholar.org

Mechanistic Biological Studies and Structure Activity Relationships of 2 Thian 3 Yl Acetic Acid Analogs

Interactions with Specific Molecular Targets (e.g., β-catenin/BCL9 protein-protein interaction)

The Wnt/β-catenin signaling pathway is crucial in both embryonic development and adult tissue homeostasis, and its aberrant activation is linked to various diseases, including cancer. duke.edu A key interaction in this pathway is the binding of β-catenin to B-cell lymphoma 9 (BCL9), which is essential for the transcriptional activation of Wnt target genes. researchgate.net Consequently, the development of small molecules that inhibit the β-catenin/BCL9 protein-protein interaction (PPI) is a significant area of research. researchgate.net

While direct studies on 2-(thian-3-yl)acetic acid are not extensively documented in publicly available literature, research into analogous structures provides insights into the potential for acetic acid derivatives to target this interaction. For instance, medicinal chemistry efforts have identified derivatives of 2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid as novel small-molecule inhibitors of the β-catenin/BCL9 interaction. nih.gov The most potent of these compounds was found to disrupt this interaction with a Ki of 3.6 μM in competitive inhibition assays. nih.gov These studies highlight the potential for molecules with an acetic acid moiety to be developed as inhibitors of this critical protein-protein interaction.

The general approach to identifying such inhibitors often involves high-throughput screening followed by medicinal chemistry optimization to improve potency and selectivity. nih.gov Structure-activity relationship (SAR) studies are crucial in this process to understand how different chemical modifications influence the inhibitory activity. For other classes of compounds, such as the Niclosamide chemotype, SAR studies have revealed that modifications to the anilide and salicylamide (B354443) regions can significantly impact the inhibition of Wnt/β-catenin signaling. duke.edu This underscores the importance of systematic structural modifications in developing effective inhibitors.

Fluorescent Probing Mechanisms in Biological Systems

Fluorescent probes are invaluable tools in chemical biology for visualizing and understanding complex biological processes in living systems. nih.gov The design of these probes often involves a fluorophore and a recognition element that selectively interacts with the target of interest, leading to a change in fluorescence. rsc.org While there is no specific information available on this compound being used as a fluorescent probe, the principles of probe design can be applied to understand its potential in this area.

The development of fluorescent probes for biological thiols, for example, often utilizes reaction-based mechanisms. These probes are designed to exploit the high nucleophilicity of the sulfhydryl group in thiols, leading to reactions such as Michael addition or cleavage of specific bonds, which in turn "switches on" the fluorescence of the probe. rsc.org For a compound like this compound to function as a fluorescent probe, it would need to be chemically modified to incorporate a fluorophore and a reactive group that can interact with a specific biological target to produce a fluorescent signal.

For instance, novel fluorescent probes have been developed for detecting amyloid-β aggregates, which are implicated in Alzheimer's disease. One such probe is Triphenylamine Rhodamine-3-Acetic Acid (mRA), which exhibits aggregation-induced fluorescence upon binding to these aggregates. nih.gov This demonstrates how an acetic acid derivative can be functionalized to act as a specific and sensitive fluorescent probe.

In Vitro Studies on Cellular Pathways and Molecular Responses

In vitro studies are fundamental for elucidating the effects of chemical compounds on cellular pathways and molecular responses. Such studies can reveal a compound's mechanism of action, its potential therapeutic effects, and its selectivity for specific cell types.

Similarly, cell-based experiments on inhibitors of the β-catenin/BCL9 interaction, such as the aforementioned 2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid derivatives, have demonstrated their ability to selectively disrupt this PPI, suppress Wnt signaling, and inhibit the growth of cancer cells with aberrant Wnt signaling. nih.gov These studies often employ techniques such as co-immunoprecipitation to confirm the disruption of protein-protein interactions and reporter gene assays to measure the downstream effects on signaling pathways.

The following table summarizes the types of in vitro assays commonly used to evaluate the biological activity of compounds like this compound analogs:

Assay TypePurposeExample Finding for Analogous Compounds
Competitive Inhibition Assay To measure the ability of a compound to disrupt a protein-protein interaction.A derivative of 2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid disrupted the β-catenin/BCL9 interaction with a Ki of 3.6 μM. nih.gov
Cell Viability Assay To assess the effect of a compound on cell proliferation and survival.Indole-3-acetic acid reduced the viability of SH-SY5Y neuroblastoma cells. nih.gov
Cell Cycle Analysis To determine the effect of a compound on the progression of the cell cycle.Indole-3-acetic acid induced a dose-dependent G1 arrest in SH-SY5Y cells. nih.gov
Gene Expression Analysis To measure changes in the expression of specific genes in response to a compound.Inhibitors of β-catenin/BCL9 downregulated the expression of oncogenic Wnt target genes. nih.gov
Co-immunoprecipitation To confirm the disruption of protein-protein interactions within a cellular context.Specific inhibitors were shown to disrupt the β-catenin/BCL9 complex in cancer cell lines. nih.gov

Future in vitro studies on this compound and its derivatives would be necessary to determine their specific effects on cellular pathways and to identify any potential therapeutic applications.

Emerging Applications of 2 Thian 3 Yl Acetic Acid in Chemical Science and Technology

Utilization as a Building Block in Complex Organic Synthesis

The thian-3-yl acetic acid moiety, with its saturated sulfur-containing ring and a carboxylic acid functional group, theoretically offers a versatile platform for the synthesis of complex organic molecules. The carboxylic acid group serves as a handle for various chemical transformations, including amidation, esterification, and reduction, allowing for the introduction of diverse functionalities. The thian ring itself can potentially influence the stereochemical outcome of reactions and provide a scaffold for the construction of intricate three-dimensional structures.

Applications in Material Science and Engineering

The incorporation of heterocyclic compounds into materials can impart unique electronic, optical, and physical properties. The sulfur atom in the thian ring of 2-(thian-3-yl)acetic acid could, in principle, influence the properties of polymers or other materials into which it is incorporated.

Development of New Materials

The development of novel materials with tailored properties is a major focus of materials science. While research on materials specifically derived from this compound is not documented, related sulfur-containing heterocycles have been explored. For example, polymers and gels have been developed using acetic acid as a solvent for poly(3-hydroxybutyrate), demonstrating the role of acetic acid derivatives in material fabrication. mdpi.com The bifunctional nature of this compound (a carboxylic acid and a heterocyclic ring) makes it a potential monomer for polymerization or a component for creating cross-linked networks in polymers, potentially leading to materials with unique thermal, mechanical, or optical properties. A review on sulfur-containing heterocyclic derivatives has highlighted their potential as cytotoxic agents, indicating the diverse applications of such scaffolds in different fields of science. nih.gov

Chemical Sensors for Ion Detection (e.g., Ag+, Hg2+, Pb2+ ions)

The development of selective and sensitive chemical sensors for the detection of heavy metal ions is crucial for environmental monitoring and human health. Organic molecules containing heteroatoms like sulfur and nitrogen are often employed as ionophores in chemical sensors due to their ability to coordinate with metal ions. The thian ring in this compound, with its sulfur atom, could potentially exhibit selective binding towards certain metal ions.

While there are no reports of sensors based specifically on this compound, numerous studies have demonstrated the use of other sulfur- and nitrogen-containing heterocyclic compounds for this purpose. For instance, chemosensors based on N-heterocyclic dyes have been developed for the detection of highly toxic ions like cyanide (CN−) and mercury (Hg2+). nih.gov Thiazole derivatives, which contain both sulfur and nitrogen, have also been utilized in fluorescent probes for ion sensing. nih.gov The general principle involves the interaction between the heteroatoms in the organic molecule and the target metal ion, leading to a measurable change in an optical or electrochemical signal. Future research could explore the modification of this compound with appropriate signaling units to create novel and selective chemosensors for ions such as Ag+, Hg2+, and Pb2+.

Development of Chemical Probes for Biological Research

Fluorescent probes are indispensable tools for visualizing and understanding complex biological processes at the molecular level. These probes are typically designed to selectively interact with a specific biomolecule or to respond to a particular physiological parameter, resulting in a change in their fluorescence properties. The design of such probes often involves a fluorophore (the light-emitting part) and a recognition element (the part that interacts with the target).

Although no chemical probes for biological research have been developed using this compound as a core structure, the principles of probe design suggest its potential utility. The acetic acid group could be used to attach the molecule to other functional moieties, while the thian ring could be part of the recognition element or could be modified to tune the photophysical properties of an attached fluorophore. The development of fluorescent probes often involves heterocyclic scaffolds. nih.gov For example, coumarin-based probes have been synthesized for the detection of biological thiols, and other fluorescent probes have been designed for imaging specific ions like Au(3+) in living cells. rsc.orgnih.gov The synthesis and evaluation of this compound derivatives as potential scaffolds for new fluorescent probes could be a promising area for future research in chemical biology.

Future Research Directions and Challenges for 2 Thian 3 Yl Acetic Acid

Exploration of Novel Synthetic Methodologies

The development of efficient, cost-effective, and stereoselective synthetic routes is fundamental to advancing the study of 2-(thian-3-yl)acetic acid. Current synthetic approaches may be limited in scope, yield, or scalability. Future research must focus on pioneering new methodologies.

Key Research Objectives:

Asymmetric Synthesis: Developing catalytic asymmetric methods to produce specific enantiomers of this compound is crucial, as different stereoisomers can exhibit vastly different biological activities. This is a common challenge and goal in the synthesis of substituted cyclic compounds. mdpi.com

Catalytic C-H Functionalization: Exploring modern synthetic techniques, such as direct C-H bond functionalization on the thian ring, could provide more efficient and atom-economical pathways to novel derivatives, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Investigating continuous flow processes for the synthesis could offer advantages in terms of safety, scalability, and reaction control compared to traditional batch methods.

Challenges:

Achieving high regioselectivity and stereoselectivity in a six-membered sulfur-containing heterocycle.

The potential for catalyst poisoning by the sulfur atom in the thian ring.

Developing robust routes that are applicable to a wide range of substituted analogs.

Synthetic Strategy Potential Advantage Key Challenge Relevant Analogy
Asymmetric CatalysisAccess to enantiomerically pure compounds for pharmacological studies.Control of stereochemistry at the acetic acid substituent.Synthesis of optically pure 3-substituted piperazine-2-acetic acid esters. mdpi.com
C-H ActivationMore direct and efficient synthesis of derivatives.Regioselectivity on the thian ring and catalyst compatibility.Advances in functionalizing other heterocyclic cores.
Flow SynthesisImproved scalability, safety, and process control.Optimizing reaction conditions and equipment for specific transformations.Industrial production of fine chemicals.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict the physicochemical properties and biological activities of molecules, thereby guiding synthetic efforts and biological screening. For this compound, in-depth computational studies are a critical next step.

Key Research Objectives:

Quantum Mechanical Calculations: Employing density functional theory (DFT) and other methods to accurately model the electronic structure, conformational preferences, and reactivity of the molecule.

Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound and its derivatives in biological environments (e.g., in water, interacting with membranes or proteins) to understand their dynamic properties.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for series of this compound derivatives to predict their activity and prioritize the synthesis of the most promising candidates. researchgate.netnih.gov

Challenges:

Ensuring the accuracy of computational models, which requires careful benchmarking against experimental data.

The computational cost associated with high-level calculations for large sets of derivatives or complex biological systems.

Developing predictive models for complex biological endpoints that involve multiple targets or mechanisms.

Deeper Elucidation of Biological Mechanisms and Target Specificity

Understanding the biological effects of this compound is paramount for any therapeutic or biotechnological application. This requires a systematic and thorough investigation of its mechanism of action.

Key Research Objectives:

High-Throughput Screening: Screening the compound against a wide array of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic areas.

Target Identification and Validation: For any observed biological activity, identifying the specific molecular target(s) is a critical step. Techniques like chemical proteomics and genetic approaches can be employed.

Pathway Analysis: Investigating the downstream cellular pathways modulated by this compound to understand its full physiological effect. The study of how various acetic acid derivatives interact with cellular receptors and metabolic pathways provides a roadmap for this research. nih.gov

Challenges:

The potential for promiscuous binding to multiple targets, which can lead to off-target effects.

Deconvoluting complex biological responses to pinpoint the primary mechanism of action.

The lack of known biological activity creates a broad starting point, requiring extensive and unbiased screening campaigns.

Sustainable and Scalable Production of this compound

For any compound to have a real-world impact, its production must be both economically viable and environmentally sustainable. Research into green and scalable manufacturing processes is therefore essential.

Key Research Objectives:

Green Chemistry Principles: Redesigning synthetic routes to minimize waste, use less hazardous solvents, and improve energy efficiency.

Biocatalysis: Exploring the use of enzymes or whole-cell systems to perform key synthetic steps, which can offer high selectivity and milder reaction conditions. Biological production methods are increasingly being explored for various organic acids. nih.gov

Process Optimization: Developing and optimizing a large-scale synthesis process that ensures high purity and reproducibility while minimizing cost. This includes investigating purification methods that are less reliant on energy-intensive techniques like chromatography. researchgate.net

Challenges:

Identifying or engineering enzymes that can accommodate the thian-containing substrate.

Translating a laboratory-scale synthesis into a robust, multi-kilogram scale process.

Meeting the increasing regulatory demands for sustainable chemical production. researchgate.net

Production Approach Sustainability Goal Primary Challenge
Green SynthesisReduce environmental impact and use of hazardous materials.Replacing traditional reagents with greener alternatives without sacrificing yield.
BiocatalysisUse of renewable resources and biodegradable catalysts.Enzyme stability, activity, and substrate specificity.
Process IntensificationIncrease efficiency and reduce footprint of the chemical plant.High capital investment and need for specialized engineering.

Integration into Multidisciplinary Research Platforms

The future of this compound research lies in its integration into broader scientific contexts. Its unique structural features may be of interest in diverse fields beyond traditional medicinal chemistry.

Key Research Objectives:

Medicinal Chemistry: Using the this compound core as a scaffold to develop new therapeutic agents. Its structure could be valuable in designing inhibitors for specific enzymes or modulators for receptors. ub.edu

Materials Science: Investigating the use of the compound or its polymers in the development of novel materials, leveraging the properties of the sulfur heterocycle.

Agrochemical Research: Exploring its potential as a building block for new herbicides or pesticides, an area where acetic acid derivatives have historically been important. mdpi.comnih.gov

Challenges:

Fostering collaboration between chemists, biologists, material scientists, and engineers.

Identifying the most promising applications from a wide range of possibilities.

Securing funding for exploratory research that spans traditional disciplinary boundaries.

Q & A

Q. What are the key considerations for synthesizing 2-(thian-3-yl)acetic acid with high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions with careful control of reaction conditions. For example, a modified route for analogous compounds includes:
  • Step 1 : Reacting precursors (e.g., thiophene derivatives) with chloroacetic acid under basic conditions (e.g., K₂CO₃/NaBr in acetonitrile) at 50°C for 24 hours to form intermediates .
  • Step 2 : Purification via recrystallization or column chromatography to achieve >95% purity. Yield optimization (e.g., 57–75%) requires precise stoichiometry and catalyst selection .
  • Validation : Confirm purity using HPLC or thin-layer chromatography (TLC) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
  • Temperature : Store at -20°C in a freezer under an inert atmosphere (e.g., nitrogen) to prevent oxidation .
  • Light Sensitivity : Protect from light by using amber glass containers .
  • Incompatibilities : Avoid contact with strong oxidizing agents (e.g., peroxides) and ensure separation from reactive solvents .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • PPE : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Employ local exhaust ventilation to minimize dust/aerosol exposure .
  • Emergency Measures : In case of skin contact, rinse immediately with water; for inhalation, move to fresh air .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose via licensed waste services .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Multi-Technique Validation : Combine NMR (¹H/¹³C), IR spectroscopy, and X-ray crystallography (e.g., monoclinic crystal system analysis with β = 93.573°) to cross-verify structural assignments .
  • Computational Aids : Use density functional theory (DFT) to predict vibrational frequencies or chemical shifts, aligning experimental and theoretical data .

Q. What experimental designs are effective for studying the reactivity of this compound under varying pH conditions?

  • Methodological Answer :
  • Titration Studies : Adapt acid-base titration methods (e.g., using NaOH) with potentiometric detection to map pKa values. Monitor colorimetric indicators (e.g., phenolphthalein) for endpoint determination .
  • Buffered Systems : Test reactivity in phosphate (pH 2–7) and carbonate (pH 8–11) buffers to assess pH-dependent degradation or complexation .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Docking Simulations : Use software like AutoDock to model interactions with biological targets (e.g., enzymes or receptors). Validate with in vitro assays (e.g., IC₅₀ measurements) .
  • QSAR Analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the thiophene ring) with pharmacological activity .

Q. What methodologies address gaps in ecological toxicity data for this compound?

  • Methodological Answer :
  • Extrapolation : Use read-across approaches with structurally similar compounds (e.g., alkoxyacetic acids) known to exhibit bioaccumulation potential or soil mobility .
  • In Silico Tools : Apply EPI Suite or ECOSAR to estimate persistence, biodegradability, and aquatic toxicity .

Tables for Key Data

Property Value/Recommendation Reference
Storage Temperature -20°C (inert atmosphere)
Reaction Yield 57–75% (optimized conditions)
pKa (Estimated) ~3.5–4.2 (titration-derived)
Decomposition Products CO, CO₂, sulfur oxides

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.